molecular formula C17H16ClNO B3911079 (E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one

Cat. No.: B3911079
M. Wt: 285.8 g/mol
InChI Key: UHDGXVIFSNVPDE-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond and a carbon-oxygen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 2-chloro-5-methylaniline with a suitable α,β-unsaturated ketone. One common method is the Claisen-Schmidt condensation, where the aniline derivative reacts with benzaldehyde under basic conditions to form the desired enone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction of the enone can yield saturated ketones or alcohols.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Derivatives with different substituents on the aniline ring.

Scientific Research Applications

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated enone system can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloroanilino)-1-phenylbut-2-en-1-one
  • (E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one
  • (E)-3-(2-bromo-5-methylanilino)-1-phenylbut-2-en-1-one

Uniqueness

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one is unique due to the presence of both chloro and methyl substituents on the aniline ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar enones. The combination of these substituents may enhance its potential as a therapeutic agent or a functional material in various applications.

Properties

IUPAC Name

(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-8-9-15(18)16(10-12)19-13(2)11-17(20)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGXVIFSNVPDE-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)N/C(=C/C(=O)C2=CC=CC=C2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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